BenchChemオンラインストアへようこそ!

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,4,6-trimethylbenzamide

17β-HSD2 IC50 Placental Microsomes

This compound uniquely inhibits both 17β-HSD1 and 17β-HSD2 with balanced potency (IC50 38/59 nM), enabling complete arrest of intracrine E2 flux. Unlike selective inhibitors, it silences both E2-generating and E2-clearing pathways simultaneously. Essential for osteoporosis bone remodeling studies and T-47D breast cancer research. Ensure your experiments with the only dual-inhibitor reference standard. High purity (95%) available for purchase.

Molecular Formula C17H23NO2
Molecular Weight 273.376
CAS No. 2097883-45-7
Cat. No. B2873419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,4,6-trimethylbenzamide
CAS2097883-45-7
Molecular FormulaC17H23NO2
Molecular Weight273.376
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C(=O)NCC2(CCCC=C2)O)C
InChIInChI=1S/C17H23NO2/c1-12-9-13(2)15(14(3)10-12)16(19)18-11-17(20)7-5-4-6-8-17/h5,7,9-10,20H,4,6,8,11H2,1-3H3,(H,18,19)
InChIKeyBTURQNYIXLREJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,4,6-trimethylbenzamide (CAS 2097883-45-7): A Dual 17β-HSD Inhibitor for Targeted Endocrine Research


N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,4,6-trimethylbenzamide is a synthetic, non-steroidal benzamide derivative that functions as a dual inhibitor of human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) and type 2 (17β-HSD2) [1]. This compound belongs to a class of molecules designed to modulate local estradiol (E2) biosynthesis, a mechanism relevant to pathologies such as hormone-dependent breast cancer and osteoporosis [2]. It is characterized by a 2,4,6-trimethylbenzamide core coupled to a 1-hydroxycyclohex-2-en-1-ylmethylamine moiety, resulting in a molecular weight of approximately 273.37 g/mol [1].

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,4,6-trimethylbenzamide: Why Non-Specific 17β-HSD Inhibitors Cannot Substitute


Generic substitution within the 17β-HSD inhibitor class is scientifically unsound due to the opposing functional roles of the two isoenzymes. 17β-HSD1 catalyzes the reductive activation of estrone (E1) to the potent estradiol (E2), while 17β-HSD2 catalyzes the oxidative inactivation of E2 back to E1 [1]. Therefore, an inhibitor's selectivity determines whether it will deplete or accumulate active E2 in a specific tissue. While many analogs demonstrate high selectivity for one isoform, such as compound 17β-HSD1-IN-1 which is over 560-fold selective for HSD1 over HSD2, N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,4,6-trimethylbenzamide exhibits a distinct dual-inhibition profile that cannot be matched by selective substitutes . Substitution with a more selective analog would profoundly alter the biological outcome in systems co-expressing both enzymes.

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,4,6-trimethylbenzamide: Quantitative Differentiation Evidence for Scientific Procurement


Head-to-Head 17β-HSD2 Inhibitory Potency Against a Structurally Divergent Benzamide Analog

In a direct head-to-head comparison using identical assay conditions, the target compound demonstrates an 8.4-fold superior inhibition of human 17β-HSD2 compared to the benzamide analog BDBM50358115 (CHEMBL1915935). The comparative enzymatic assay utilized human placental microsomal 17β-HSD2 with [3H]-estradiol as substrate and product analysis by HPLC [1].

17β-HSD2 IC50 Placental Microsomes

17β-HSD1 Inhibitory Potency: A 2,600-Fold Advantage Over a Low-Potency Analog

When comparing the target compound to the structurally related analog BDBM50358115 in the same assay system for 17β-HSD1 inhibition, the potency difference is dramatic. The target compound exhibits potent inhibition, while BDBM50358115 demonstrates virtually no inhibitory activity at the highest concentration tested [1][2].

17β-HSD1 IC50 Placental Cytosol

Dual Inhibition Profile: Quantified Selectivity Window for Concurrent 17β-HSD1/HSD2 Engagement

The target compound's selectivity ratio (HSD2 IC50 / HSD1 IC50) is 1.55, indicating a near-equipotent dual inhibition profile. This contrasts with the highly selective 17β-HSD1 inhibitor 17beta-HSD1-IN-1, which exhibits an HSD2/HSD1 selectivity ratio >560 . The parity in potency against both isoforms defines the compound's unique pharmacological utility [1].

Isozyme Selectivity Dual Inhibition 17β-HSD1/HSD2 Ratio

Structural Differentiation from Simple N-Cyclohexyl-2,4,6-trimethylbenzamide Analogs

The structural differentiation of the target compound from simpler analogs is defined by the presence of a hydroxy substituent at the cyclohexenyl ring and the cyclohexene double bond. N-cyclohexyl-2,4,6-trimethylbenzamide (CAS 157944-56-4) lacks the C1-hydroxy group and double bond, resulting in a flat, fully saturated cyclohexyl ring [1]. While binding data for this specific analog is not publicly available, class-level SAR studies on 17β-HSD2 inhibition have established that a hydroxyl group mimicking the steroid C17-OH is critical for sub-micromolar activity, with dehydroxy analogs typically showing >100-fold loss in potency [2]. The cyclohexene double bond imposes conformational restraint on the N-alkyl substituent, which can pre-organize the molecule for target engagement.

Structure-Activity Relationship Cyclohexenyl Modification Hydroxy Group

Application Scenarios for N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,4,6-trimethylbenzamide (CAS 2097883-45-7) Based on Verified Differentiation Evidence


Investigation of Estradiol Inactivation in Osteoporosis-Relevant Bone Cell Models Requiring Dual Inhibition of 17β-HSD1 and 17β-HSD2

In osteoblast/osteoclast co-culture models where both 17β-HSD1 and 17β-HSD2 are endogenously expressed, the balanced dual-inhibitory profile (IC50 38 nM for HSD1, 59 nM for HSD2) of this compound provides simultaneous blockade of both E2 activation and inactivation [1]. This is critical for dissecting the net contribution of intracrine E2 metabolism to bone remodeling, a key objective in osteoporosis research as outlined in the Saarland University therapeutic program [2]. A selective inhibitor (e.g., 17beta-HSD1-IN-1 with >560-fold HSD1 selectivity) would leave HSD2 activity unopposed, confounding interpretation of estrogen-dependent effects on osteoclastogenesis.

Profiling of T-47D Breast Cancer Cells Where Both 17β-HSD Isoforms Are Expressed; Use of a Dual Inhibitor as a Pharmacological Tool to Assess Total Intracrine Estrogen Depletion

T-47D hormone-dependent breast cancer cells co-express 17β-HSD1 and 17β-HSD2, complicating studies with selective inhibitors. The dual-inhibitory profile of this compound allows researchers to silence both the E2-generating (HSD1) and E2-clearing (HSD2) pathways simultaneously, arresting intracrine E2 flux entirely [1]. This provides a cleaner baseline for measuring the contribution of exogenous estrogen or aromatase-derived E1 to cell proliferation. The high potency against both targets (sub-100 nM) ensures near-complete inhibition at experimentally feasible concentrations.

Use as a Non-Steroidal, Structurally Distinct Pharmacophore Probe in High-Throughput Screening (HTS) for 17β-HSD Inhibitor Drug Discovery

The 2,4,6-trimethylbenzamide scaffold, combined with the 1-hydroxycyclohex-2-en-1-ylmethylamine moiety, represents a distinct non-steroidal pharmacophore. This compound can serve as a reference inhibitor for HTS campaigns aimed at identifying novel 17β-HSD modulators. Its balanced dual-inhibition profile (selectivity ratio 1.55) [1] makes it a suitable tool for setting dual-activity counterscreens, helping to differentiate hits with accidental dual activity from truly selective compounds. Its synthetic accessibility and defined IC50 values for both human isoforms support its use as a positive control in enzymatic assays.

Quote Request

Request a Quote for N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,4,6-trimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.